PBT-Pentamer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

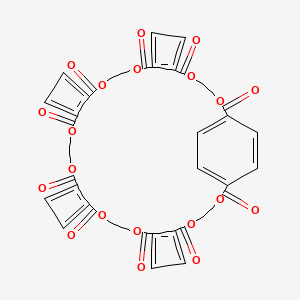

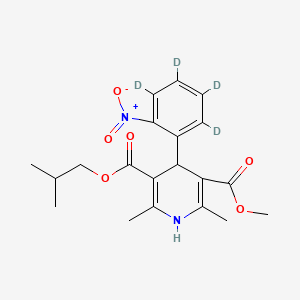

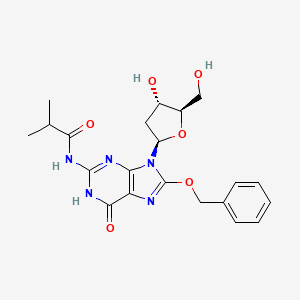

Polybutylene terephthalate pentamer is a cyclic oligomer of polybutylene terephthalate, a semi-crystalline thermoplastic polymer belonging to the polyester family. Polybutylene terephthalate pentamer is known for its high mechanical strength, chemical resistance, and thermal stability, making it a valuable material in various industrial applications.

Wissenschaftliche Forschungsanwendungen

Polybutylene terephthalate pentamer has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the properties and behavior of cyclic oligomers and polyesters. Researchers investigate its thermal, mechanical, and chemical properties to develop new materials with enhanced performance.

Biology: Polybutylene terephthalate pentamer is used in the development of biocompatible materials for medical devices and implants. Its chemical resistance and stability make it suitable for use in biological environments.

Medicine: In the medical field, polybutylene terephthalate pentamer is used in the production of drug delivery systems and biodegradable polymers. Its controlled degradation properties are valuable for developing sustained-release formulations.

Industry: Polybutylene terephthalate pentamer is used in the manufacturing of high-performance plastics for automotive, electrical, and electronic applications. .

Wirkmechanismus

Target of Action

It’s known that pbt pentamers are cyclic oligomers of polybutylene terephthalate (pbt), a type of polyester . These oligomers are typically found in the final PBT product and are allowed as additives in food contact plastics according to Regulation (EU) No. 10/2011 .

Biochemical Pathways

It’s known that pbt and its oligomers are used in the production of food contact materials . The impact of these compounds on biochemical pathways, particularly in the context of human health, is an area that requires further investigation.

Action Environment

It’s known that pbt and its oligomers are used in the production of food contact materials , suggesting that their action and stability may be influenced by factors such as temperature, pH, and the presence of other substances.

Vorbereitungsmethoden

Polybutylene terephthalate pentamer is typically synthesized through step-growth polymerization methods. The primary raw materials used in its production are 1,4-butanediol and either dimethyl terephthalate or terephthalic acid. The synthesis involves the following steps:

Esterification: If dimethyl terephthalate is used, it reacts with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate and methanol. If terephthalic acid is used, it reacts directly with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate and water.

Analyse Chemischer Reaktionen

Polybutylene terephthalate pentamer undergoes various chemical reactions, including:

Oxidation: Polybutylene terephthalate pentamer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

Reduction: Reduction reactions of polybutylene terephthalate pentamer are less common but can occur under specific conditions using reducing agents.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Polybutylene terephthalate pentamer can be compared with other similar compounds, such as:

Polyethylene terephthalate: Both are polyesters, but polyethylene terephthalate has a different chemical structure and properties. Polyethylene terephthalate is more commonly used in packaging materials, while polybutylene terephthalate is preferred for high-performance applications.

Polycarbonate: Polycarbonate is another high-performance polymer with excellent mechanical properties and thermal stability. it has different chemical resistance and processing characteristics compared to polybutylene terephthalate.

Polyamide: Polyamides, such as nylon, have similar mechanical properties but differ in their chemical structure and resistance to specific chemicals. .

Polybutylene terephthalate pentamer’s unique combination of properties, including high mechanical strength, chemical resistance, and thermal stability, distinguishes it from other similar compounds and makes it suitable for a wide range of applications.

Eigenschaften

IUPAC Name |

3,8,15,20,27,32,39,44,51,56-decaoxahexacyclo[56.2.2.210,13.222,25.234,37.246,49]heptaconta-1(61),10,12,22,24,34(66),35,37(65),46(64),47,49(63),58(62),59,67,69-pentadecaene-2,9,14,21,26,33,38,45,50,57-decone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H60O20/c61-51-41-11-13-43(14-12-41)53(63)73-33-3-4-35-75-55(65)45-19-21-47(22-20-45)57(67)77-37-7-8-39-79-59(69)49-27-29-50(30-28-49)60(70)80-40-10-9-38-78-58(68)48-25-23-46(24-26-48)56(66)76-36-6-5-34-74-54(64)44-17-15-42(16-18-44)52(62)72-32-2-1-31-71-51/h11-30H,1-10,31-40H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTNDRBDLBIUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OCCCCOC(=O)C6=CC=C(C=C6)C(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H60O20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)

![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)